2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide
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Overview
Description
2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing readily available starting materials and efficient catalysts to maximize yield and minimize production costs. The use of solvent-free and catalyst-free conditions has also been explored to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of aromatic rings and heterocyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Thiophene derivatives: Known for their electronic properties and applications in organic electronics.
Uniqueness
2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H19N3OS |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
2,2-diphenyl-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C25H19N3OS/c29-25(22(18-10-3-1-4-11-18)19-12-5-2-6-13-19)27-24-23(20-14-9-17-30-20)26-21-15-7-8-16-28(21)24/h1-17,22H,(H,27,29) |
InChI Key |
ASVHRKKLPWOQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
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